molecular formula C14H13N3O4 B607531 N-Formyl-lenalidomide CAS No. 2197414-56-3

N-Formyl-lenalidomide

Cat. No.: B607531
CAS No.: 2197414-56-3
M. Wt: 287.275
InChI Key: ZAKVREDQPOJYDS-UHFFFAOYSA-N
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Description

N-Formyl-lenalidomide is a derivative of Lenalidomide, an immunomodulatory drug widely used in the treatment of various hematological cancers such as multiple myeloma and myelodysplastic syndromes . This compound retains the core structure of Lenalidomide but includes a formyl group, which may alter its chemical properties and biological activities.

Biochemical Analysis

Biochemical Properties

Formyl Lenalidomide, like its parent compound, is likely to interact with various enzymes, proteins, and other biomolecules. It is known that Lenalidomide induces the ubiquitination of IKZF1 and IKZF3 by CRL4CRBN . The subsequent proteasomal degradation of these transcription factors is a key part of its mechanism of action .

Cellular Effects

Formyl Lenalidomide is expected to have significant effects on various types of cells and cellular processes. For instance, Lenalidomide has been shown to have anti-proliferative effects on MM and 5q MDS cell lines . It also induces the selective degradation of IKZF1, IKZF3, and CK1α, which are involved in anti-hematological cancer activity .

Molecular Mechanism

The molecular mechanism of Formyl Lenalidomide likely involves modulation of the substrate specificity of the CRL4CRBN E3 ubiquitin ligase, similar to Lenalidomide . This results in the ubiquitination and subsequent proteasomal degradation of specific proteins, such as IKZF1 and IKZF3 .

Temporal Effects in Laboratory Settings

It’s also known that approximately 82% of an oral dose is excreted as Lenalidomide in urine within 24 hours .

Dosage Effects in Animal Models

Lenalidomide has been studied in mice, where it showed dose-dependent kinetics over the evaluated dosing range .

Metabolic Pathways

Lenalidomide undergoes chiral inversion, trivial hydroxylation, and slow non-enzymatic hydrolysis in humans .

Transport and Distribution

Lenalidomide is known to distribute into semen but is undetectable 3 days after stopping treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Formyl-lenalidomide typically involves the formylation of Lenalidomide. One common method is the Vilsmeier-Haack reaction, where Lenalidomide is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions . The reaction is usually carried out at low temperatures to prevent degradation of the product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: N-Formyl-lenalidomide undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The formyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the formyl group.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Amines or alcohols in the presence of a base like triethylamine (TEA).

Major Products:

    Oxidation: Carboxylic acid derivatives.

    Reduction: Hydroxymethyl derivatives.

    Substitution: Amino or alkoxy derivatives.

Scientific Research Applications

N-Formyl-lenalidomide has diverse applications in scientific research:

Comparison with Similar Compounds

  • Thalidomide
  • Pomalidomide
  • 6-Fluoro Lenalidomide

Properties

IUPAC Name

N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4/c18-7-15-10-3-1-2-8-9(10)6-17(14(8)21)11-4-5-12(19)16-13(11)20/h1-3,7,11H,4-6H2,(H,15,18)(H,16,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAKVREDQPOJYDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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